molecular formula C31H32N2O4 B609618 NNTA CAS No. 1124167-70-9

NNTA

Cat. No. B609618
M. Wt: 496.61
InChI Key: XZQMGGFIVXLGME-KKCPOMDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NNTA is a highly selective and potent activator of μ/κ-opioid heteromers.

Scientific Research Applications

Polymerization Potential

NNTAs (N-substituted glycine N-thiocarboxyanhydrides) are promising for synthesizing polypeptoids due to their easier preparation and higher stability compared to NNCAs (N-substituted glycine N-carboxyanhydrides). They demonstrate excellent activity in controlled polymerizations, allowing for the synthesis of polypeptoids with controllable polymerization and high molar mass (Tao, Zheng, Kricheldorf, & Ling, 2017).

Advancements in Poly(α-amino acid)s Synthesis

NNTAs have emerged as a subject of scientific interest due to their controlled polymerization to produce poly(α-amino acid)s. These compounds have easy synthesis, long shelf-life, and are purified in open air, making them valuable in the synthesis of poly(α-amino acid)s through ring-opening polymerization (Tao, Li, & Ling, 2018).

Role in Acid-Promoted Polymerization

NNTAs can be used in controlled polymerization in polar solvents when acetic acid is added as a promoter. This approach allows for the preparation of polypeptoids with designable molecular weights and low dispersities, making it a significant advancement in polymer science (Zheng, Xu, Ni, & Ling, 2021).

properties

CAS RN

1124167-70-9

Product Name

NNTA

Molecular Formula

C31H32N2O4

Molecular Weight

496.61

IUPAC Name

N-Naphthoyl-beta-naltrexamine; N-((4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-2-naphthamide

InChI

InChI=1S/C31H32N2O4/c34-24-10-9-21-16-25-31(36)12-11-23(32-29(35)22-8-7-19-3-1-2-4-20(19)15-22)28-30(31,26(21)27(24)37-28)13-14-33(25)17-18-5-6-18/h1-4,7-10,15,18,23,25,28,34,36H,5-6,11-14,16-17H2,(H,32,35)/t23-,25?,28+,30+,31-/m1/s1

InChI Key

XZQMGGFIVXLGME-KKCPOMDKSA-N

SMILES

O=C(N[C@@H]1CC[C@](C2C3)(O)[C@]4(CCN2CC5CC5)[C@H]1OC6=C(O)C=CC3=C46)C(C=C7)=CC8=C7C=CC=C8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NNTA;  beta-NNTA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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